N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide
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Overview
Description
A 62198 is a potent and selective renin inhibitor. A-62198 induced a dose-dependent fall in mean arterial blood pressure (MAP) when administered as an i.v. bolus to anesthetized, salt-depleted monkeys. It has potential as a hypotensive agent.
Scientific Research Applications
Synthesis and Characterization
- The compound has been identified in the context of research chemicals, with a focus on synthesis and analytical characterization. For example, McLaughlin et al. (2016) discuss the synthesis and characterization of a related compound, highlighting the importance of accurate identification in research chemical analysis (McLaughlin et al., 2016).
Anti-Inflammatory Activity
- Some research has explored the anti-inflammatory activities of similar compounds. For instance, Kalsi et al. (1990) synthesized and evaluated indolyl azetidinones, including compounds related to N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide, for their anti-inflammatory properties (Kalsi et al., 1990).
Inhibitors of Nitric Oxide Synthases
- Research has also been conducted on compounds with structures similar to the specified compound as inhibitors of nitric oxide synthases. Ulhaq et al. (1998) describe the design and potency of such inhibitors in their study (Ulhaq et al., 1998).
Metabolism Studies
- The metabolism of related synthetic cannabinoids has been studied, which could be relevant to the metabolism of the specified compound. Cooman & Bell (2019) investigated the metabolism of similar compounds, providing insights into their biotransformation (Cooman & Bell, 2019).
Antibacterial Properties
- Some research has also looked into the antibacterial properties of related compounds. Dickens et al. (1991) explored the synthesis and biological activity of compounds with structures resembling the specified compound, focusing on their action against anaerobic bacteria (Dickens et al., 1991).
Antimicrobial Activity
- Idhayadhulla et al. (2012) synthesized and screened pyrazole and imidazole derivatives for antimicrobial activity, providing insights into the potential antimicrobial applications of similar compounds (Idhayadhulla et al., 2012).
Properties
CAS No. |
117978-26-4 |
---|---|
Molecular Formula |
C30H44N8O5 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C30H44N8O5/c1-19(2)28(41)36-24(14-21-11-7-4-8-12-21)29(42)37-25(15-22-16-32-18-33-22)30(43)35-23(13-20-9-5-3-6-10-20)27(40)26(39)17-34-38-31/h4,7-8,11-12,16,18-20,23-27,39-40H,3,5-6,9-10,13-15,17H2,1-2H3,(H,32,33)(H,35,43)(H,36,41)(H,37,42) |
InChI Key |
KYZQHPHXYFTWRL-JSLVBRCRSA-N |
Isomeric SMILES |
CC(C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3CCCCC3)[C@H]([C@H](CN=[N+]=[N-])O)O |
SMILES |
CC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(CN=[N+]=[N-])O)O |
Canonical SMILES |
CC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(CN=[N+]=[N-])O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 62198 A-62198 dimethylacetyl-Phe-His-NHCH(cyclohexylmethyl)CH(OH)CH(OH)CH2N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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